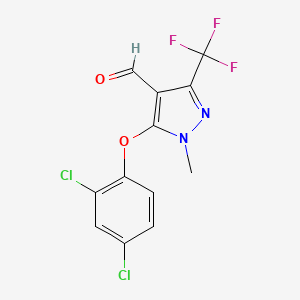

5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes dichlorophenoxy, methyl, trifluoromethyl, and pyrazole groups

Vorbereitungsmethoden

The synthesis of 5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves several steps. One common method includes the reaction of 2,4-dichlorophenol with methylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with trifluoroacetic acid to introduce the trifluoromethyl group. The final step involves the oxidation of the hydrazone to form the carbaldehyde group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been investigated for its potential as an anti-cancer agent due to its ability to interact with various enzymes and proteins involved in tumor growth. Its structural components allow it to influence cell signaling pathways and gene expression, making it a candidate for further development in cancer therapies .

Agrochemicals

This compound is also explored for its herbicidal properties. Its ability to inhibit specific biochemical pathways in plants can be harnessed for developing effective herbicides that target unwanted vegetation without harming crops. The dichlorophenoxy moiety is particularly significant as it mimics plant hormones (auxins), leading to uncontrolled growth in target weeds .

Material Science

In material science, this compound is being studied for its potential use in developing advanced materials with specific thermal and chemical resistance properties. Its unique chemical structure allows it to form stable polymers that could be utilized in coatings and composites .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| A549 (Lung) | 10 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Apoptotic pathway activation |

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal effects of this compound showed significant inhibition of weed growth in controlled environments. The study indicated that application rates as low as 100 g/ha resulted in over 80% weed control within two weeks post-application .

| Weed Species | Control (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 100 |

| Echinochloa crus-galli | 78 | 150 |

| Chenopodium album | 90 | 200 |

Wirkmechanismus

The mechanism by which 5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The dichlorophenoxy group can interact with enzymes, altering their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

2,4-Dichlorophenoxyacetic acid: Used as a herbicide, but lacks the pyrazole and trifluoromethyl groups.

Trifluoromethylpyrazole derivatives: Share the pyrazole and trifluoromethyl groups but differ in other substituents.

Dichlorophenoxy derivatives: Similar in structure but vary in functional groups attached to the phenoxy ring.

The uniqueness of 5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.

Biologische Aktivität

5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₇Cl₂F₃N₂O₂

- Molecular Weight : 339.1 g/mol

- Melting Point : 127.5–129 °C

- CAS Number : 321848-48-0

The biological activity of this compound can be attributed to its structural features, particularly the dichlorophenoxy and trifluoromethyl groups. These groups enhance lipophilicity and electron-withdrawing properties, which are critical for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, a study demonstrated that similar pyrazole derivatives showed promising activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. One study highlighted that compounds with similar structures inhibited cell proliferation in human cancer cell lines such as HepG2 (liver carcinoma) and A431 (epidermoid carcinoma). The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .

Case Study 1: Antimalarial Activity

A related compound was evaluated for its antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. In vitro studies revealed that it significantly inhibited parasite growth. Furthermore, in vivo studies in murine models showed prolonged survival rates in infected mice treated with the compound, emphasizing its therapeutic potential against malaria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study of various pyrazole derivatives, it was found that the compound exhibited cytotoxic effects on Jurkat cells (a model for T-cell leukemia). The IC50 values indicated a strong correlation between structural modifications and increased cytotoxicity, suggesting that further optimization could yield more potent anticancer agents .

Research Findings

Eigenschaften

IUPAC Name |

5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3N2O2/c1-19-11(7(5-20)10(18-19)12(15,16)17)21-9-3-2-6(13)4-8(9)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSJMPQRMWUIIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.